REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].C[OH:19].O>CCO>[CH3:15][O:16][C:5]1[CH:4]=[CH:3][C:2]2[C:1](=[O:8])[C:9]3[C:14]([O:19][C:7]=2[CH:6]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:1.2|
|
Name
|
|
Quantity
|
12.51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
22.86 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 100 min
|
Duration
|
100 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled to 0°
|
Type
|
CUSTOM
|
Details
|
to produce a fine white precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with water and EtOH
|
Type
|
CUSTOM
|
Details
|
finally dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.12 g | |
YIELD: PERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |